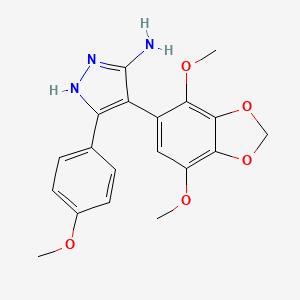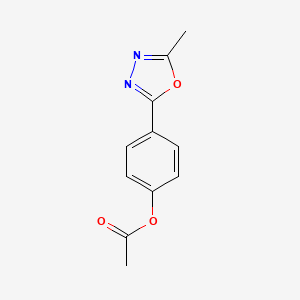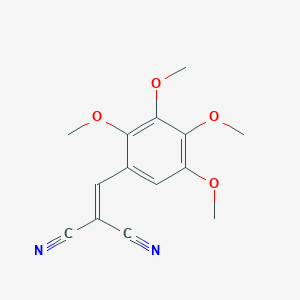
6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes.
Preparation Methods
Chemical Reactions Analysis
6,8-Dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group at the 2 position can be reduced to form alcohols.
Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Medicine: Its anti-inflammatory and antioxidant properties are being explored for therapeutic applications.
Industry: It is used in the development of fluorescent probes for imaging and detection purposes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6,8-Dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds such as:
3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one: This compound shares a similar chromene core but differs in the position of the carbonitrile group.
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile: This compound lacks the bromine atoms at the 6 and 8 positions, which may affect its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H5Br2NO3 |
|---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H5Br2NO3/c1-4-5-2-7(12)9(15)8(13)10(5)17-11(16)6(4)3-14/h2,15H,1H3 |
InChI Key |
JPSYPWDFKXNWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Br)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11046262.png)
![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)


![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046290.png)

![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)
![4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)
![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![N-[(2-methylcyclohexyl)carbonyl]leucine](/img/structure/B11046347.png)
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046350.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)
![4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate](/img/structure/B11046359.png)
